molecular formula C11H7ClF2N2 B15090125 4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine

4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine

Cat. No.: B15090125
M. Wt: 240.63 g/mol
InChI Key: JWVIONFGZAUADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine (C₁₁H₇ClF₂N₂, MW 270.68 g/mol) is a halogenated pyrimidine derivative featuring a chloro group at position 4, fluoro at position 5, a 4-fluorophenyl ring at position 2, and a methyl group at position 5. Pyrimidines are heterocyclic aromatic systems widely used in pharmaceuticals and agrochemicals due to their bioisosteric properties and structural versatility. The fluorine atoms in this compound enhance metabolic stability and lipophilicity, while the 4-fluorophenyl group contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C11H7ClF2N2

Molecular Weight

240.63 g/mol

IUPAC Name

4-chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine

InChI

InChI=1S/C11H7ClF2N2/c1-6-9(14)10(12)16-11(15-6)7-2-4-8(13)5-3-7/h2-5H,1H3

InChI Key

JWVIONFGZAUADB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of substituents: The chlorine, fluorine, and methyl groups can be introduced through various halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen and methyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also modulate various biochemical pathways, leading to its desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-Cl, 5-F, 2-(4-FC₆H₄), 6-Me 270.68 Under investigation for kinase inhibition
2-(4-Bromophenyl)-4-Cl-5-F-6-Me-pyrimidine 4-Cl, 5-F, 2-(4-BrC₆H₄), 6-Me 301.54 Higher halogen atomic radius; potential enhanced reactivity
4-Cl-5-F-2-methoxymethyl-pyrimidine 4-Cl, 5-F, 2-(CH₂OCH₃) 194.62 Reduced aromaticity; altered solubility
6-Me-2-Ph-4-(2-FC₆H₄NH)pyrimidine (from ) 2-Ph, 4-(2-FC₆H₄NH), 5-(4-MeOC₆H₄CH₂NH), 6-Me 416.46 Antifungal activity; intramolecular H-bonding
6-(4-FC₆H₄)-4-oxo-2-thioxo-pyrimidine (from ) 4-O, 2-S, 6-(4-FC₆H₄) 265.25 Antimicrobial activity (IC₅₀: 1.2–3.8 µM)

Key Observations :

  • Conformational Flexibility: The 4-fluorophenyl group in the target compound induces steric repulsion, leading to nonplanar geometries similar to metalloporphyrins (). This contrasts with planar naphtho-annulated porphyrins lacking fluorine .
  • Biological Activity : Fluorinated analogs (e.g., compounds in ) exhibit enhanced antimicrobial efficacy due to fluorine’s electronegativity and membrane permeability .

Electronic and Geometric Comparisons

  • Planarity vs. Distortion: The target compound’s 4-fluorophenyl group causes a dihedral angle of ~86° with the pyrimidine ring, comparable to distortions observed in fluorophenyl-substituted quinolines (). Nonplanarity can reduce π-stacking but improve solubility .
  • Hydrogen Bonding: Unlike derivatives with amino groups (e.g., ), the target compound lacks H-bond donors, relying on weak C–H···π interactions for crystal packing .

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine, and how can reaction conditions be optimized for academic laboratory settings?

Answer: The synthesis typically involves halogenation and cross-coupling reactions. A metal-free approach using β-CF₃-aryl ketones under mild conditions (room temperature, ethanol solvent) achieves high yields (85–92%) . Optimization includes:

  • Temperature control : Maintaining 20–25°C minimizes side reactions.
  • Catalyst-free conditions : Reduces purification complexity.
  • Solvent selection : Ethanol enhances solubility of fluorinated intermediates.
    Key steps: Chlorination at C4 using POCl₃, followed by Suzuki-Miyaura coupling for aryl group introduction. Monitor progress via TLC (hexane:EtOAc, 7:3) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

  • X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl groups) and hydrogen bonding (N–H⋯N, C–H⋯O) .
  • ¹⁹F NMR : Identifies electronic effects of fluorine substituents (δ ≈ -110 to -115 ppm for aromatic F) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at 295.0421) .
  • FT-IR : Confirms C–Cl (750 cm⁻¹) and C–F (1220 cm⁻¹) stretches.

Q. What safety protocols are recommended for handling this compound in research laboratories?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles are mandatory.
  • Ventilation : Use fume hoods for synthesis steps involving POCl₃ or volatile intermediates .
  • Waste disposal : Collect halogenated waste separately and neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational modeling and experimental crystallographic results for this compound?

Answer: Discrepancies often arise from torsional flexibility of substituents. Strategies include:

  • DFT optimization : Compare calculated (B3LYP/6-311+G(d,p)) and experimental torsion angles (e.g., C5–C6–C11–C16 = 142.9° in XRD vs. 138.2° in DFT) .
  • Electron density maps : Identify outliers in Hirshfeld surfaces (e.g., weak C–H⋯π interactions not modeled computationally) .
  • Dynamic NMR : Assess rotational barriers of methyl/fluorophenyl groups at variable temperatures .

Q. What strategies improve the yield and purity of this compound in multi-step synthesis?

Answer:

  • Stepwise purification : Isolate intermediates after chlorination (e.g., column chromatography with silica gel, 60–120 mesh) before coupling .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes for Suzuki-Miyaura steps .
  • Additive optimization : Use TBAB (tetrabutylammonium bromide) to enhance solubility of fluorinated aryl boronic acids .

Q. How does the electronic configuration of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing groups (Cl, F) : Activate the pyrimidine ring for nucleophilic substitution at C4 (e.g., Cl→NMe₂ replacement) .
  • Steric effects : Bulky 4-fluorophenyl groups hinder C6 methylation; use DMAP (dimethylaminopyridine) to accelerate methylation .
  • Fluorine’s para effect : Enhances stability of transition states in Pd-catalyzed couplings (TOF = 120 h⁻¹) .

Q. What are the mechanisms behind the biological activity of structurally similar pyrimidine derivatives, and how can they guide research on this compound?

Answer:

  • Antimicrobial activity : Pyrimidine derivatives disrupt bacterial DNA gyrase via H-bonding (N–H⋯O=C interactions) .
  • Immunomodulation : Substituents at C5 (e.g., aminomethyl groups) enhance TNF-α inhibition (IC₅₀ = 2.4 μM) .
  • Structure-activity relationship (SAR) : Replace C6-methyl with isopropyl to improve lipophilicity (logP = 2.8 vs. 1.9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.